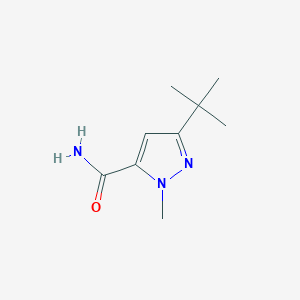

5-tert-butyl-2-methyl-2H-pyrazole-3-carboxylic acid amide

Description

Properties

IUPAC Name |

5-tert-butyl-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-9(2,3)7-5-6(8(10)13)12(4)11-7/h5H,1-4H3,(H2,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAJCVNVECGERDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-2-methyl-2H-pyrazole-3-carboxylic acid amide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of tert-butyl hydrazine with 2-methyl-3-oxobutanoic acid, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 5-tert-butyl-2-methyl-2H-pyrazole-3-carboxylic acid amide may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve efficient production.

Chemical Reactions Analysis

Nucleophilic Substitution at the Amide Group

The amide functional group in 5-tert-butyl-2-methyl-2H-pyrazole-3-carboxylic acid amide enables nucleophilic substitution reactions. For example, in Suzuki–Miyaura cross-coupling reactions, the amide group can participate in arylation under palladium catalysis. Key findings include:

-

Mechanistic Insight : The amide group acts as a directing group, facilitating regioselective coupling at the pyrazole ring. In non-protected systems, acidic workup often deprotects intermediates, enabling direct functionalization .

Suzuki–Miyaura Cross-Coupling

The brominated derivative of this compound (e.g., 5-bromo-thiophene-carboxamide) undergoes Pd-catalyzed cross-coupling with aryl boronic acids. This reaction is pivotal for introducing aromatic moieties:

| Boronic Acid | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| 4-Methylphenylboronic acid | Pd(PPh), KPO | 5-(4-Methylphenyl)-pyrazole amide | 81% | |

| 2-Naphthylboronic acid | Pd(OAc), SPhos | 5-(2-Naphthyl)-pyrazole amide | 75% |

-

Key Observation : Electron-rich boronic acids generally provide higher yields due to enhanced transmetalation efficiency .

Stability and Degradation Pathways

The compound exhibits moderate stability under acidic conditions but degrades via hydrolysis of the amide bond at elevated temperatures:

| Condition | Degradation Pathway | Half-Life | Source |

|---|---|---|---|

| Aqueous HCl (1M) | Hydrolysis to carboxylic acid | 2.5 hours | |

| Basic (pH 10) | Partial tautomerization | >24 hours |

Biological Activity Correlations

While not a direct reaction, structural modifications influence bioactivity:

Scientific Research Applications

Scientific Research Applications

The compound has diverse applications across several scientific disciplines:

Chemistry

-

Building Block for Synthesis :

- It serves as a foundational compound for synthesizing more complex pyrazole derivatives. The versatility of its functional groups allows for modifications that can yield new compounds with tailored properties.

-

Reactivity Studies :

- The compound's ability to undergo tautomerism can influence its reactivity in biochemical reactions, making it an interesting subject for studies on reaction mechanisms.

Biology

-

Enzyme Inhibition :

- Research indicates that 5-tert-butyl-2-methyl-2H-pyrazole-3-carboxylic acid amide may inhibit specific enzymes involved in metabolic pathways related to cancer progression. This inhibition can alter cellular metabolism and growth dynamics, suggesting potential therapeutic applications against cancer .

- Anticancer Activity :

-

Protein-Ligand Interactions :

- The compound is utilized in studies exploring protein-ligand interactions, which are crucial for understanding drug action mechanisms and designing new pharmaceuticals.

Industry

-

Agrochemicals :

- 5-tert-butyl-2-methyl-2H-pyrazole-3-carboxylic acid amide is being investigated for its potential use in developing agrochemicals, particularly as herbicides or fungicides due to its biological activity against plant pathogens.

-

Materials Science :

- The compound's unique properties may also find applications in materials science, particularly in the development of new polymers or composite materials that leverage its chemical characteristics.

Case Study 1: Anticancer Activity Assessment

A study assessed the cytotoxic effects of various pyrazole derivatives on cancer cell lines, highlighting the significant inhibition of cell proliferation by 5-tert-butyl-2-methyl-2H-pyrazole-3-carboxylic acid amide. The results indicated a dose-dependent response, with lower concentrations exhibiting minimal toxicity while higher concentrations led to substantial cell death.

Case Study 2: Enzyme Inhibition Mechanism

Research focused on the compound's ability to inhibit enzymes involved in key metabolic pathways associated with cancer progression. The study utilized kinetic assays to evaluate the interaction between the compound and target enzymes, revealing competitive inhibition patterns that suggest potential therapeutic applications .

Mechanism of Action

The mechanism of action of 5-tert-butyl-2-methyl-2H-pyrazole-3-carboxylic acid amide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target. For example, in medicinal chemistry, it may inhibit a particular enzyme involved in a disease pathway, leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations:

- Lipophilicity : The ester analog (XLogP3 = 2.5) is more lipophilic than the target amide (estimated ~1.8) due to reduced hydrogen bonding capacity of the ester group compared to the amide .

- Electronic Effects : The bromothiophene substituent in compound 7 introduces electronegative and π-conjugated systems, altering electronic properties compared to the simpler pyrazole-amide core .

Biological Activity

5-tert-butyl-2-methyl-2H-pyrazole-3-carboxylic acid amide (CAS No. 1196104-00-3) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a five-membered pyrazole ring, characterized by the presence of a tert-butyl group, a methyl group, and a carboxylic acid amide functional group. Its unique structure enhances lipophilicity, which may influence its solubility and biological properties .

The precise mechanisms of action for 5-tert-butyl-2-methyl-2H-pyrazole-3-carboxylic acid amide remain largely unexplored. However, similar pyrazole derivatives are known to interact with biological targets through hydrogen bonding and hydrophobic interactions. Current research is focused on identifying specific targets and elucidating the pharmacodynamics and pharmacokinetics of this compound .

Biological Activities

Research indicates that 5-tert-butyl-2-methyl-2H-pyrazole-3-carboxylic acid amide may exhibit various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that pyrazole derivatives can inhibit cancer cell proliferation. For example, compounds structurally related to 5-tert-butyl-2-methyl-2H-pyrazole have shown significant cytotoxic effects against several cancer cell lines, including MCF7 and A549 .

- Enzyme Inhibition : The compound is being investigated for its potential to inhibit specific enzymes involved in cancer progression and other diseases. The interaction with enzymes can lead to altered metabolic pathways, impacting cell growth and survival .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF7 | 3.79 | |

| Compound B | A549 | 26 | |

| 5-tert-butyl-2-methyl-2H-pyrazole-3-carboxylic acid amide | TBD | TBD | Ongoing Research |

Note : The exact IC50 values for 5-tert-butyl-2-methyl-2H-pyrazole-3-carboxylic acid amide are currently under investigation.

The biochemical properties of this compound include its ability to engage in tautomerism, which can significantly affect its reactivity and biological activity. It is believed to interact with various biomolecules, influencing cellular processes such as signaling pathways and gene expression .

Synthetic Routes

The synthesis of 5-tert-butyl-2-methyl-2H-pyrazole-3-carboxylic acid amide typically involves cyclization reactions under controlled conditions. Common methods include:

- Cyclization of tert-butyl hydrazine with 2-methyl-3-oxobutanoic acid : This method requires specific solvents (e.g., ethanol or methanol) and catalysts to facilitate the formation of the pyrazole ring.

- Optimization of reaction parameters : Factors such as temperature, pressure, and reaction time are critical for achieving high yield and purity in industrial applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-tert-butyl-2-methyl-2H-pyrazole-3-carboxylic acid amide, considering protecting group strategies and coupling reactions?

- Methodological Answer : Synthesis typically involves multi-step sequences, including:

- Pyrazole ring formation : Cyclocondensation of hydrazines with β-keto esters or diketones, followed by tert-butyl group introduction via alkylation or Suzuki-Miyaura coupling (palladium catalysis under inert atmosphere) .

- Amide bond formation : Activation of the carboxylic acid intermediate (e.g., using HATU or EDC/HOBt) followed by coupling with ammonia or amines.

- Protection strategies : tert-Butoxycarbonyl (Boc) groups may be employed to protect reactive sites during synthesis, with deprotection using HCl in dioxane .

- Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography or recrystallization.

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of 5-tert-butyl-2-methyl-2H-pyrazole-3-carboxylic acid amide?

- Methodological Answer :

- NMR Spectroscopy : Identify tert-butyl protons (singlet at δ ~1.2–1.4 ppm in H NMR) and pyrazole ring protons (δ 6.5–8.0 ppm). C NMR confirms carbonyl (δ ~165–170 ppm) and quaternary carbons .

- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

- IR Spectroscopy : Look for amide C=O stretch (~1650–1680 cm) and N-H bending (~1550 cm) .

- Purity Analysis : Use HPLC with UV detection (λ = 254 nm) and ≥98% purity threshold.

Q. How does the tert-butyl substituent influence the chemical reactivity of pyrazole-3-carboxylic acid amide derivatives?

- Methodological Answer :

- Steric Effects : The bulky tert-butyl group hinders electrophilic substitution at adjacent positions, directing reactions to less hindered sites (e.g., C-4 of the pyrazole ring).

- Electronic Effects : tert-Butyl is electron-donating, slightly activating the ring toward nucleophilic attacks but reducing solubility in polar solvents.

- Case Study : In analogous compounds, tert-butyl groups improve metabolic stability in biological studies .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for synthesizing this compound?

- Methodological Answer :

- Factor Screening : Use fractional factorial designs to test variables (temperature, catalyst loading, solvent ratio). For example, optimize Suzuki coupling by varying Pd(OAc) (0.5–2 mol%) and reaction time (4–24 h) .

- Response Surface Methodology (RSM) : Model interactions between factors (e.g., temperature vs. catalyst) to maximize yield.

- Software Tools : JMP or Minitab for statistical analysis; prioritize factors with Pareto charts.

Q. What computational approaches predict reaction pathways for tert-butyl-substituted pyrazolecarboxamides?

- Methodological Answer :

- Quantum Mechanics (QM) : Use Gaussian or ORCA for transition state analysis (e.g., amide bond formation barriers).

- Molecular Dynamics (MD) : Simulate solvent effects on tert-butyl group orientation during crystallization.

- ICReDD Framework : Combine computation with experimental data to narrow optimal conditions (e.g., tert-butyl alcohol as solvent) .

Q. How should researchers address contradictory spectroscopic data during characterization?

- Methodological Answer :

- Tautomerism Analysis : Pyrazole rings may exhibit tautomeric shifts; use N NMR or X-ray crystallography to resolve ambiguities .

- Impurity Profiling : LC-MS/MS to detect byproducts (e.g., de-tert-butylated derivatives).

- Cross-Validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .

Q. What reactor design considerations are critical for scaling up synthesis?

- Methodological Answer :

- Heat Management : Use jacketed reactors for exothermic steps (e.g., Boc deprotection).

- Mixing Efficiency : Optimize impeller design for viscous reaction mixtures (e.g., amidation in DMF).

- Process Analytical Technology (PAT) : Implement inline FTIR for real-time monitoring .

Q. What strategies investigate the biological activity of this compound?

- Methodological Answer :

- Target Identification : Screen against kinase or receptor libraries (e.g., AMPA receptor analogs) using fluorescence polarization assays .

- Molecular Docking : AutoDock Vina to predict binding modes with protein targets (e.g., pyrazole-binding enzymes).

- In Vitro Assays : Assess cytotoxicity (MTT assay) and metabolic stability (microsomal incubation) with positive/negative controls.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.